molecular formula C20H19ClN4O3S B3304724 N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-52-3

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304724
CAS No.: 921865-52-3
M. Wt: 430.9 g/mol
InChI Key: IDHUOAAEXPDUAX-UHFFFAOYSA-N
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Description

This compound features a thiazole core linked to a 3-chlorophenyl-substituted piperazine moiety via a 2-oxoethyl chain, with a furan-2-carboxamide group at the thiazol-2-yl position.

Properties

IUPAC Name

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-14-3-1-4-16(11-14)24-6-8-25(9-7-24)18(26)12-15-13-29-20(22-15)23-19(27)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUOAAEXPDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activity, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological properties, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H24ClN5O4C_{21}H_{24}ClN_{5}O_{4}, with a molecular weight of approximately 445.89 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC21H24ClN5O4
Molecular Weight445.89936 g/mol
IUPAC NameThis compound
SMILESCN(C)c1ccc(cc1C(=O)NCC(=O)N2CCN(CC2)c3cccc(Cl)c3)N+=O

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, characterized by:

  • Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest at the S and G2/M phases in various cancer cell lines, including MCF-7 and HepG2 cells .
  • Apoptotic Pathways : The increase in the Bax/Bcl-2 ratio and activation of caspase 9 suggest that these compounds trigger apoptotic pathways leading to cell death .

Anticancer Activity

A notable study evaluated the cytotoxicity of various thiazole-based compounds against cancer cell lines. The results indicated that specific derivatives of thiazole exhibited high selectivity for cancer cells over normal cells:

  • IC50 Values : Compounds demonstrated varying IC50 values, with some as low as 5.36μg/mL5.36\,\mu g/mL, indicating potent activity against HepG2 cells .
CompoundIC50 (µg/mL)Cell Line
Compound 4e5.36HepG2
Compound 4i2.32MCF-7

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperazine ring and incorporation of different substituents significantly affect biological activity. For example, replacing phenyl moieties with more lipophilic groups has been shown to enhance anticancer properties .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Anticancer Properties : Demonstrated significant cytotoxic effects against various cancer cell lines.
  • Mechanisms Inducing Apoptosis : Involvement of apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins.
  • Potential for Further Development : The compound's structure suggests avenues for further research into its efficacy and safety as a therapeutic agent.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed potent inhibition of cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Effects

Another area of interest is the antimicrobial properties of this compound. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. A recent investigation highlighted that modifications to the thiazole structure enhanced its efficacy against various bacterial strains, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

Neurological Disorders

The piperazine moiety in the compound is associated with neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating disorders such as anxiety and depression. A case study illustrated that piperazine derivatives could modulate serotonin receptors, leading to anxiolytic effects . This suggests that this compound may also have therapeutic potential in treating neurological disorders.

Antidiabetic Activity

Recent research has indicated that thiazole-based compounds can exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells. A study conducted on a series of thiazole derivatives reported significant reductions in blood glucose levels in diabetic models . This positions this compound as a potential candidate for diabetes management.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialBroad-spectrum activity against bacterial strains
NeurologicalAnxiolytic effects via serotonin modulation
AntidiabeticEnhanced insulin sensitivity

Comparison with Similar Compounds

Core Thiazole Derivatives with Piperazine Moieties

Compounds sharing the thiazole-piperazine-carboxamide scaffold but differing in substituents include:

Compound Name Substituent on Piperazine Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 3-Chlorophenyl Thiazole, furan-2-carboxamide N/A ~437.9*
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (14) 4-Chlorophenyl Thiazole, phenylpiperazine 282–283 426.96
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Phenyl Thiazole, methoxyphenyl, phenylpiperazine 281–282 408.52
Compound 4 () 4-((4-Chlorophenyl)(phenyl)methyl) Bromophenyl, complex piperazine substituent N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • The target compound uniquely combines a meta-chlorophenyl group on piperazine with a furan carboxamide, distinguishing it from para-substituted analogs like compound 14 .
  • Piperazine substituents (e.g., chlorophenyl vs. methoxyphenyl) significantly influence physicochemical properties such as polarity and solubility, as seen in melting point variations (e.g., 282–283°C for 14 vs. 281–282°C for 16) .

Benzothiazole vs. Thiazole Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chlorobenzenesulfonamide (5c) Benzothiazole 4-Chlorophenyl sulfonamide Antiproliferative (IC50: N/A)
Target Compound Thiazole Furan-2-carboxamide, 3-chlorophenyl N/A

Key Observations :

  • Benzothiazole derivatives like 5c show marked antiproliferative activity, attributed to sulfonamide groups enhancing cellular uptake . The target compound ’s furan carboxamide may offer similar advantages but with distinct electronic effects.

Functional Comparison: Pharmacological and Physicochemical Properties

Bioavailability Enhancement (P-gp Inhibition)

  • Compound 4 (): A thiazole-piperazine derivative increased paclitaxel (PTX) bioavailability by 56–106.6% at 5 mg/kg, likely via P-glycoprotein (P-gp) inhibition .

Antiproliferative Activity

  • Chlorinated Arylsulfonamides (e.g., 5c, 5d, 5j): Demonstrated potent antiproliferative effects, with 5c (4-chlorophenyl) and 5d (2,5-dichlorophenyl) highlighted for further study .
  • Target Compound : The 3-chlorophenyl group may confer similar cytotoxicity, though the absence of a sulfonamide moiety could alter target specificity.

Table 1: Physicochemical Properties of Selected Compounds

Compound ID Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound N/A ~437.9 3-Chlorophenyl, furan carboxamide
14 282–283 426.96 4-Chlorophenyl, acetamide
5c 165–167 430.0 Benzothiazole, sulfonamide

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Piperazine Intermediate : React 3-chlorophenylpiperazine with a sulfonyl chloride or carbonyl derivative to form a functionalized piperazine intermediate (e.g., via amidation or alkylation) .

Thiazole-Furan Assembly : Couple the piperazine intermediate with a thiazole-furan precursor using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .

Purification : Recrystallize the final product from methanol or ethanol to achieve >95% purity (confirmed by HPLC) .

  • Key Parameters : Optimize reaction time (6–12 hr) and temperature (60–80°C) to suppress side reactions like furan ring oxidation .

Q. How can structural confirmation be reliably performed for this compound?

  • Analytical Workflow :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Thiazole C-H protons at δ 7.5–8.0 ppm (doublet, J=8.0HzJ = 8.0 \, \text{Hz}) .
  • Piperazine N-CH2_2 signals at δ 2.5–3.5 ppm (broad singlet) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 515.6 (calculated) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine chair conformation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine or thiazole) affect biological activity?

  • SAR Insights :

  • Piperazine Modifications : Replacing 3-chlorophenyl with 2-methoxyphenyl reduces D3_3 receptor binding affinity by 3-fold (IC50_{50}: 5.46 µM vs. 12.3 µM) .
  • Thiazole Substitution : Adding a methyl group to the thiazole ring enhances metabolic stability (t1/2_{1/2} in liver microsomes: 45 min → 90 min) .
    • Experimental Design : Use in vitro assays (e.g., radioligand binding for receptor affinity) paired with molecular docking to validate SAR hypotheses .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Chiral Resolution :

  • Use (R)- or (S)-BINAP ligands in asymmetric alkylation reactions to isolate enantiomers (e.g., 85% ee via HPLC with a Chiralpak AD-H column) .
  • Impact on Activity : (R)-enantiomers show 10× higher selectivity for serotonin receptors (5-HT1A_{1A} vs. 5-HT2A_{2A}) .

Q. What strategies resolve contradictions in reported biological data (e.g., IC50_{50} variability)?

  • Root Causes :

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH alters receptor binding kinetics .
  • Compound Purity : Impurities >5% (e.g., unreacted piperazine intermediates) skew dose-response curves .
    • Mitigation : Standardize assays using WHO-recommended protocols and validate purity via orthogonal methods (NMR + LC-MS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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